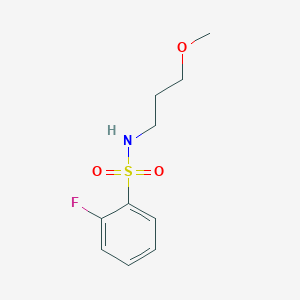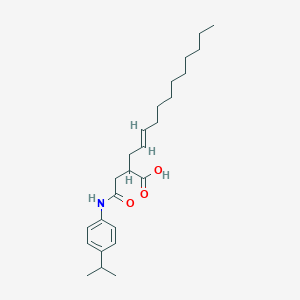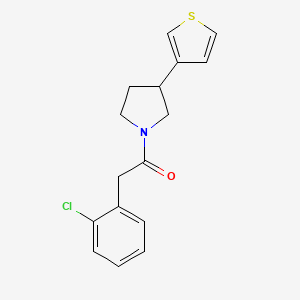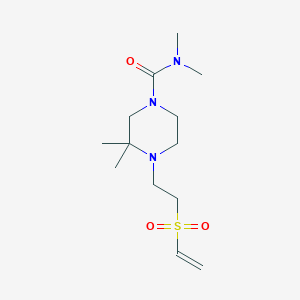
N,N'-bis(oxolan-2-ylmethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N’-bis(oxolan-2-ylmethyl)propanediamide” is a chemical compound with the formula C13H22N2O4 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “N,N’-bis(oxolan-2-ylmethyl)propanediamide” are not available in the search results .Scientific Research Applications
Catalysis and Chemical Reactions
N,N'-bis(oxolan-2-ylmethyl)propanediamide and its derivatives have been extensively studied for their catalytic activities and chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been used as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrated excellent chemoselectivity between aryl iodides and aryl bromides, tolerating a wide range of functional groups and leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Additionally, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an affordable and readily available bidentate ligand, was found to effectively promote the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enabled the coupling of various (hetero)aryl bromides with multiple (hetero)aryl amines and cyclic secondary amines at low temperatures and with high selectivity (Bhunia, Kumar, & Ma, 2017).
Material Science and Engineering
In material science and engineering, this compound derivatives have been used in various applications. For example, a study explored the use of different kinds of entangled networks by varying N-donor ligands. Hydrothermal synthesis involving Zn(II) ions and N-donor ligands resulted in interesting entanglement systems with unique topologies, demonstrating the potential of these compounds in designing novel materials (Yang, Qin, Cheng, & Yao, 2014).
Sensors and Detection Systems
The derivatives of this compound have been developed for use in sensors and detection systems. For instance, new fluorescent sensors with mixed aromatic bicyclic fused rings and pyridyl groups were designed for the selective detection of highly explosive 2,4,6-trinitrophenol (TNP) in water. These sensors exhibited good recyclability and stability, indicating their potential for practical applications in safety and security domains (Chakraborty & Mandal, 2018).
Photodynamic Therapy and Cancer Research
Derivatives of this compound have also been investigated for their applications in photodynamic therapy and cancer research. A study explored the potential of Re(I) organometallic compounds, including N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives, as photosensitizers for photodynamic therapy. These compounds showed significant toxicity to cancer cell lines and increased cytotoxicity upon light irradiation, indicating their potential as novel chemotherapeutic agents (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).
properties
IUPAC Name |
N,N'-bis(oxolan-2-ylmethyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(14-8-10-3-1-5-18-10)7-13(17)15-9-11-4-2-6-19-11/h10-11H,1-9H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIBQSZKSDPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)
![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)
![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)


![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)